8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one
Brand Name: Vulcanchem
CAS No.: 869478-09-1
VCID: VC0057953
InChI: InChI=1S/C17H15NO4/c1-11(19)14-7-13(21-9-12-5-3-2-4-6-12)8-15-17(14)22-10-16(20)18-15/h2-8H,9-10H2,1H3,(H,18,20)
SMILES: CC(=O)C1=C2C(=CC(=C1)OCC3=CC=CC=C3)NC(=O)CO2
Molecular Formula: C17H15NO4
Molecular Weight: 297.3 g/mol

8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one

CAS No.: 869478-09-1

Reference Standards

VCID: VC0057953

Molecular Formula: C17H15NO4

Molecular Weight: 297.3 g/mol

8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one - 869478-09-1

CAS No. 869478-09-1
Product Name 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one
Molecular Formula C17H15NO4
Molecular Weight 297.3 g/mol
IUPAC Name 8-acetyl-6-phenylmethoxy-4H-1,4-benzoxazin-3-one
Standard InChI InChI=1S/C17H15NO4/c1-11(19)14-7-13(21-9-12-5-3-2-4-6-12)8-15-17(14)22-10-16(20)18-15/h2-8H,9-10H2,1H3,(H,18,20)
Standard InChIKey URTYAHMRXXVHKS-UHFFFAOYSA-N
SMILES CC(=O)C1=C2C(=CC(=C1)OCC3=CC=CC=C3)NC(=O)CO2
Canonical SMILES CC(=O)C1=C2C(=CC(=C1)OCC3=CC=CC=C3)NC(=O)CO2
Synonyms 8-Acetyl-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one;
PubChem Compound 21100136
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator